2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile
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Description
Scientific Research Applications
Photokinetics of Pyrimidinones
Pyrimidinones are integral to understanding the photophysical and photochemical behaviors of DNA lesions, specifically the (6-4) photolesions formed from pyrimidine bases. Research demonstrates that the solvent significantly impacts the S1 lifetime of pyrimidinones, affecting internal conversion (IC) and intersystem crossing (ISC) rates. These findings could be relevant in studying DNA repair mechanisms and designing compounds that interact with DNA photoproducts for therapeutic purposes (Ryseck et al., 2013).
Reactions of Benzyl Ketones with Formamide or Acetamide
The reactivity of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide has been explored, leading to the formation of enamines and 4-aminopyrimidines. This research outlines synthetic routes that could be applied in the synthesis of novel pyrimidine-based compounds with potential pharmacological properties (Hirota et al., 1978).
Structural Studies of Pyrimidinylcarbonyl Derivatives
Investigations into the crystal structures of pyrimidinylcarbonyl derivatives reveal diverse hydrogen-bonded aggregations. These structural insights are critical for understanding the compound's potential interactions in biological systems and could inform the design of molecules with specific binding affinities or reactivities (Trilleras et al., 2008).
Cyanoxime Inhibitors
Cyanoximes, such as oximino(2,6-dichlorophenyl)acetonitrile, have been identified as potent inhibitors of the Carbonyl Reductase enzyme, which is implicated in resistance to anticancer treatments. The synthesis, characterization, and inhibitory properties of these compounds provide a basis for developing new therapeutic agents targeting enzyme-mediated resistance pathways (Adu Amankrah et al., 2021).
Conducting Polymers
The electrochemical behavior of polymers derived from thiophenes and pyridines, including studies in acetonitrile, sheds light on their potential applications in electronic and optoelectronic devices. The stability and conductivity of these materials under various doping conditions are critical for their integration into functional devices (Barsch & Beck, 1996).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-13-6-2-1-4-11(13)10-21-15(22)12-5-3-8-19-14(12)20(9-7-18)16(21)23/h1-6,8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWREVUEGFCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |
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